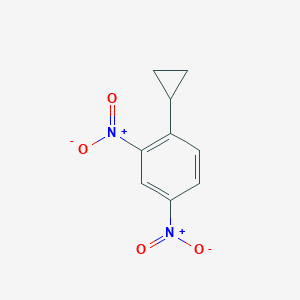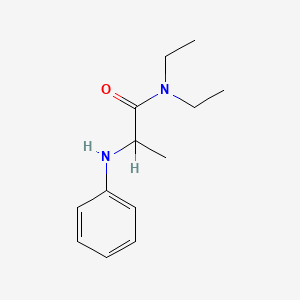
1-Cyclopropyl-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,4-dinitrobenzene (1-CPDNB) is an organic compound consisting of a cyclopropyl group and two nitro groups attached to a benzene ring. It is a colorless solid at room temperature, and is soluble in organic solvents. It is used as an intermediate in the synthesis of various compounds and is also used as a reagent in analytical chemistry.
Scientific Research Applications
1-Cyclopropyl-2,4-dinitrobenzene has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry, as a starting material in the synthesis of various compounds, and as a model compound for studying the chemistry of nitro compounds. It has also been used in studies of the mechanism of action of nitro compounds, and as a probe for studying the structure and reactivity of aromatic compounds.
Mechanism of Action
1-Cyclopropyl-2,4-dinitrobenzene has been used to study the mechanism of action of nitro compounds. The nitro groups of 1-Cyclopropyl-2,4-dinitrobenzene can be reduced to form nitroso and nitro compounds, which can then react with other molecules. The nitroso compounds can act as electrophiles, and can react with nucleophiles such as amines and thiols. The nitro compounds can act as nucleophiles, and can react with electrophiles such as carbonyl compounds and aromatic rings.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopropyl-2,4-dinitrobenzene are not well understood. It has been shown to have some toxicity in animal studies, but the exact mechanisms of action are not known. It has been suggested that 1-Cyclopropyl-2,4-dinitrobenzene may act as an inhibitor of cytochrome P450, which could lead to changes in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
1-Cyclopropyl-2,4-dinitrobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and can be stored for long periods of time. It is also soluble in organic solvents, which makes it easy to use in a variety of reactions. However, it is toxic and should be handled with care.
Future Directions
In the future, 1-Cyclopropyl-2,4-dinitrobenzene could be used in a variety of applications. It could be used to synthesize new compounds, study the mechanism of action of nitro compounds, and study the structure and reactivity of aromatic compounds. It could also be used to study the metabolism of drugs, and to develop new drugs. Additionally, it could be used to study the biochemical and physiological effects of nitro compounds.
Synthesis Methods
1-Cyclopropyl-2,4-dinitrobenzene is typically synthesized by the nitration of cyclopropylbenzene. Cyclopropylbenzene is first nitrated with a mixture of nitric and sulfuric acids at room temperature. The nitration reaction produces 1-Cyclopropyl-2,4-dinitrobenzene and 1-cyclopropyl-2,4-dinitrobenzene (1-Cyclopropyl-2,4-dinitrobenzene). The two products can be separated by column chromatography.
properties
IUPAC Name |
1-cyclopropyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYABVYMWKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389587 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30546-30-6 |
Source


|
| Record name | 1-cyclopropyl-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














